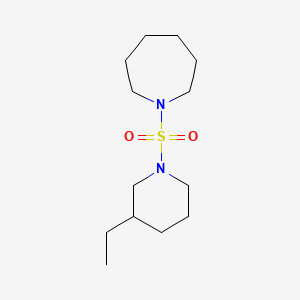
1-(3-Ethylpiperidin-1-yl)sulfonylazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Ethylpiperidin-1-yl)sulfonylazepane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology. This compound is also known as Compound X and is a potent and selective blocker of the neuronal sodium channel Nav1.7.
作用机制
The mechanism of action of 1-(3-Ethylpiperidin-1-yl)sulfonylazepane involves the selective blockade of the Nav1.7 sodium channel, which is expressed in sensory neurons. This blockade leads to the inhibition of the transmission of pain signals, which can be beneficial in the treatment of chronic pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its mechanism of action. By selectively blocking the Nav1.7 sodium channel, this compound inhibits the transmission of pain signals, which can result in pain relief. Additionally, this compound has been shown to have a low potential for causing side effects, which makes it an attractive option for the treatment of chronic pain.
实验室实验的优点和局限性
The advantages of using 1-(3-Ethylpiperidin-1-yl)sulfonylazepane in lab experiments include its potency and selectivity for the Nav1.7 sodium channel, which makes it a useful tool for studying the role of this channel in pain transmission. Additionally, this compound has a low potential for causing side effects, which makes it a safer option for lab experiments.
The limitations of using this compound in lab experiments include its high cost and limited availability. Additionally, this compound may not be suitable for studying the role of other sodium channels or ion channels in pain transmission.
未来方向
There are several future directions for the study of 1-(3-Ethylpiperidin-1-yl)sulfonylazepane. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Studying the potential applications of this compound in the treatment of other types of pain, such as neuropathic pain.
3. Investigating the potential of this compound as a therapeutic agent for other diseases or conditions, such as epilepsy or depression.
4. Studying the structure-activity relationship of this compound to identify more potent and selective blockers of the Nav1.7 sodium channel.
5. Developing new methods for delivering this compound to the target site, such as transdermal patches or nanoparticles.
In conclusion, this compound is a promising compound with potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology. Its selective blockade of the Nav1.7 sodium channel makes it a useful tool for studying pain transmission and developing new treatments for chronic pain. However, further research is needed to fully understand the potential of this compound and to identify new directions for its use.
合成方法
The synthesis of 1-(3-Ethylpiperidin-1-yl)sulfonylazepane involves the reaction of 4-aminobenzenesulfonamide and 3-ethylpiperidine in the presence of a suitable base and solvent. The reaction yields a white crystalline solid, which is then purified by recrystallization. The purity of the compound is confirmed by analytical techniques such as NMR spectroscopy and HPLC.
科学研究应用
1-(3-Ethylpiperidin-1-yl)sulfonylazepane has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and pharmacology. It is a potent and selective blocker of the neuronal sodium channel Nav1.7, which is involved in the transmission of pain signals. Therefore, this compound has potential applications in the treatment of chronic pain.
属性
IUPAC Name |
1-(3-ethylpiperidin-1-yl)sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2S/c1-2-13-8-7-11-15(12-13)18(16,17)14-9-5-3-4-6-10-14/h13H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPLLSXAEOILCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN(C1)S(=O)(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

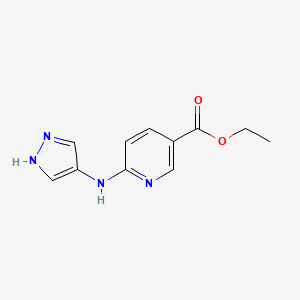
![N-[(5-bromofuran-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7558673.png)

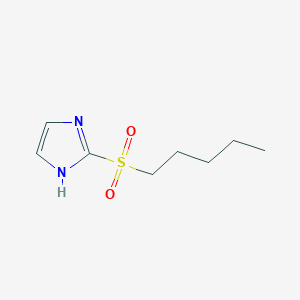
![2,4-Dimethyl-6-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine](/img/structure/B7558695.png)
![1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol](/img/structure/B7558698.png)
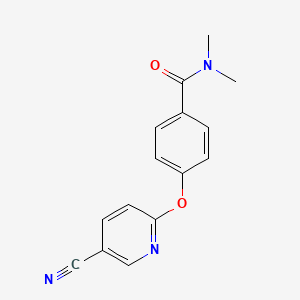
![2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine](/img/structure/B7558705.png)
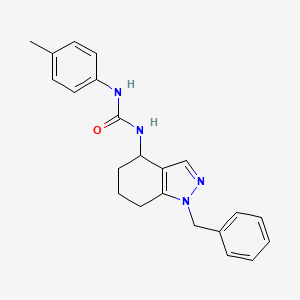
![3,4-dichloro-N-[2-[(2,6-dimethylpyrimidin-4-yl)amino]ethyl]benzamide](/img/structure/B7558723.png)
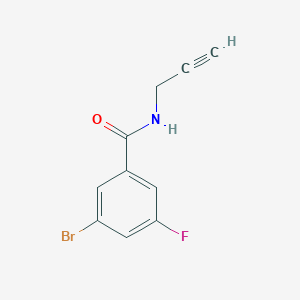
![N-ethyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B7558740.png)
![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7558754.png)
![1-(4-imidazol-1-ylphenyl)-N-[[4-(pyridin-4-ylmethoxy)phenyl]methyl]ethanamine](/img/structure/B7558767.png)